molecular formula C9H12O3S B13527311 3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid

3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid

Cat. No.: B13527311
M. Wt: 200.26 g/mol
InChI Key: KEPYJRRQLKGVRN-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid is an organic compound featuring a thiophene ring substituted with two methyl groups and a hydroxypropanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.

    Substitution with Methyl Groups: The thiophene ring is then substituted with methyl groups at the 2 and 5 positions.

    Attachment of the Hydroxypropanoic Acid Side Chain:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:

Biological Activity

3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid is a unique compound characterized by the presence of a thiophene ring substituted with two methyl groups and a hydroxypropanoic acid moiety. Its molecular formula is C9H12O3SC_9H_{12}O_3S with a molecular weight of 200.25 g/mol. This compound exhibits potential biological activities due to its structural features, including a hydroxy group (-OH) and a carboxylic acid group (-COOH) that may interact with various biological targets.

Chemical Structure and Properties

The compound's structure allows for electrophilic aromatic substitution reactions, making it versatile in chemical transformations. The presence of both the thiophene and hydroxypropanoic acid components suggests potential applications in pharmaceuticals and agriculture.

Property Value
Molecular FormulaC₉H₁₂O₃S
Molecular Weight200.25 g/mol
Functional GroupsHydroxy, Carboxylic Acid
Chemical ClassThiophene Derivative

Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities:

  • Antioxidant Activity : Studies have shown that compounds containing thiophene rings can possess significant antioxidant properties, which may protect cells from oxidative stress.
  • Antimicrobial Properties : The presence of the thiophene moiety is often associated with antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of thiophene derivatives using DPPH and ABTS assays, showing promising results for compounds similar to this compound.
  • Antimicrobial Testing :
    • Research involving the synthesis of various thiophene derivatives indicated that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Interaction Studies

Interaction studies have revealed that this compound may engage with several biological targets. For instance:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
  • Receptor Binding : Preliminary data indicate possible interactions with G-protein coupled receptors (GPCRs), which are crucial in many physiological processes.

Synthesis Methods

Several methods for synthesizing this compound have been explored:

  • Electrophilic Aromatic Substitution : Utilizing electrophilic reagents to introduce functional groups onto the thiophene ring.
  • Biocatalytic Approaches : Employing engineered microorganisms to produce the compound through bioconversion processes involving glycerol as a substrate.

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

3-(2,5-dimethylthiophen-3-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H12O3S/c1-5-3-7(6(2)13-5)8(10)4-9(11)12/h3,8,10H,4H2,1-2H3,(H,11,12)

InChI Key

KEPYJRRQLKGVRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(CC(=O)O)O

Origin of Product

United States

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